2-Methyl-1-propenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-propenol: is an organic compound with the molecular formula C4H8O It is a colorless liquid with a characteristic odorisobutenol and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroformylation of Propylene: This method involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst, typically cobalt or rhodium complexes, to produce isobutyraldehyde.
Catalytic Hydrogenation of Carbon Monoxide: This process involves the reduction of carbon monoxide in the presence of hydrogen and a catalyst to produce 2-Methyl-1-propenol.
Industrial Production Methods
Propene Hydroformylation (Oxo Synthesis): This is the dominant industrial method due to its efficiency and cost-effectiveness.
Homologization Reaction: This method involves the reaction of smaller alcohols with formaldehyde to produce higher alcohols, including this compound.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, dichromate in the presence of sulfuric acid.
Catalysts: γ-Al2O3 for dehydration reactions.
Major Products Formed
2-Methylpropanal: Formed through oxidation.
2-Methylpropene: Formed through dehydration.
Scientific Research Applications
2-Methyl-1-propenol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug synthesis and as a pharmaceutical intermediate.
Industry: Utilized in the production of various chemicals, including plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2-Methyl-1-propenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Butanol: Another alcohol with a similar structure but different properties and applications.
2-Butanol: An isomer of butanol with distinct chemical behavior.
tert-Butanol: A tertiary alcohol with unique reactivity compared to 2-Methyl-1-propenol.
Uniqueness of this compound
This compound is unique due to its specific reactivity in oxidation and dehydration reactions, making it valuable in various industrial and research applications .
Properties
IUPAC Name |
2-methylprop-1-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h3,5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYSWPBECUHBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972087 |
Source
|
Record name | 2-Methylprop-1-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56640-70-1 |
Source
|
Record name | 1-Propen-1-ol, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056640701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylprop-1-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.